
2-Fluoro-N-methyl-6-(trifluoromethyl)benzenemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reactions, which can be achieved through various reagents such as trifluoromethyltrimethylsilane and sodium trifluoroacetate
Industrial Production Methods
In industrial settings, the production of {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: The compound’s unique chemical properties make it a candidate for drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine involves its interaction with molecular targets through its fluorine atoms and trifluoromethyl group. These interactions can influence the compound’s binding affinity and reactivity with various enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine include other fluorinated amines and trifluoromethyl-substituted phenyl compounds. Examples include:
- 2-fluoro-6-(trifluoromethyl)aniline
- Trifluoromethylpyridine
- Trifluoromethylphenyl derivatives
Uniqueness
The uniqueness of {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine lies in its specific combination of fluorine atoms and a trifluoromethyl group, which imparts distinct chemical properties such as high electronegativity and stability. These properties make it valuable for various applications in research and industry.
Properties
CAS No. |
958863-64-4 |
|---|---|
Molecular Formula |
C9H9F4N |
Molecular Weight |
207.17 g/mol |
IUPAC Name |
1-[2-fluoro-6-(trifluoromethyl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H9F4N/c1-14-5-6-7(9(11,12)13)3-2-4-8(6)10/h2-4,14H,5H2,1H3 |
InChI Key |
JARLBBVPWBXDGY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC=C1F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride](/img/structure/B13494409.png)
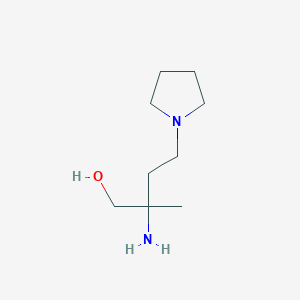

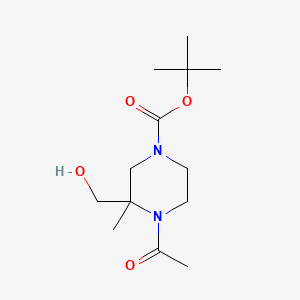

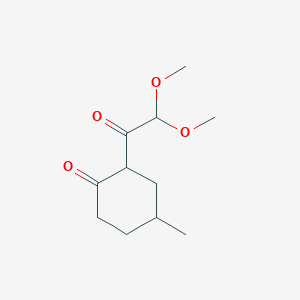
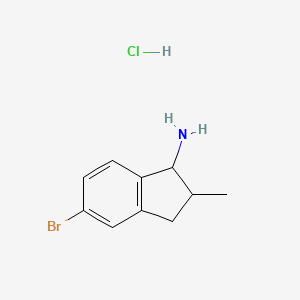
![3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13494441.png)
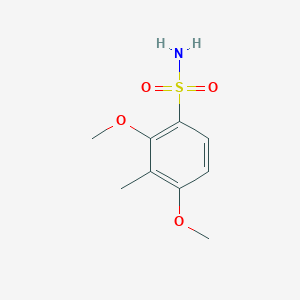
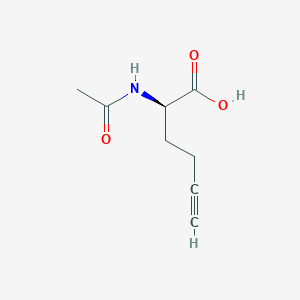
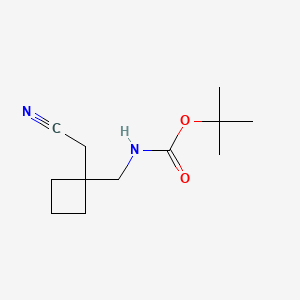
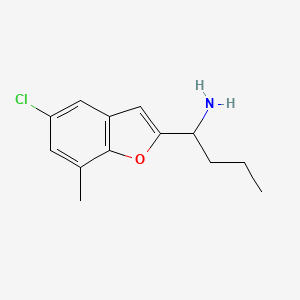
![benzyl N-{1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13494481.png)
